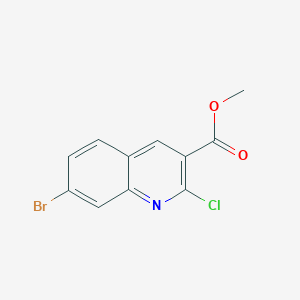

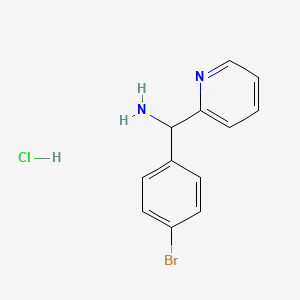

Methyl 7-bromo-2-chloroquinoline-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 8-bromo-4-chloroquinoline-2-carboxylate” is a chemical compound with the molecular formula C11H7BrClNO2 . It has a molecular weight of 300.54 . It’s a powder that should be stored at 2-8°C .

Molecular Structure Analysis

The InChI code for “Methyl 8-bromo-4-chloroquinoline-2-carboxylate” is 1S/C11H7BrClNO2/c1-16-11(15)9-5-8(13)6-3-2-4-7(12)10(6)14-9/h2-5H,1H3 .Physical And Chemical Properties Analysis

“Methyl 8-bromo-4-chloroquinoline-2-carboxylate” is a powder that should be stored at 2-8°C . Its boiling point is not specified .科学的研究の応用

Antimicrobial Activity

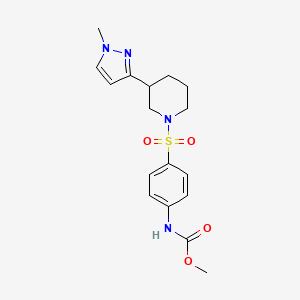

Methyl 7-bromo-2-chloroquinoline-3-carboxylate exhibits promising antimicrobial properties. Researchers have investigated its effectiveness against various bacteria, fungi, and parasites. The compound’s structural features contribute to its ability to inhibit microbial growth, making it a potential candidate for developing new antibiotics or antifungal agents .

Antimalarial Potential

Quinoline derivatives, including 7-bromo-2-chloroquinoline-3-carboxylate, have been studied for their antimalarial activity. These compounds interfere with the Plasmodium parasite’s life cycle, making them valuable in the fight against malaria. Further research aims to optimize their efficacy and reduce toxicity .

Anti-Inflammatory Properties

Inflammation plays a crucial role in various diseases. Some studies suggest that 7-bromo-2-chloroquinoline-3-carboxylate possesses anti-inflammatory effects. Researchers investigate its impact on inflammatory pathways and potential applications in conditions like rheumatoid arthritis or inflammatory bowel diseases .

Anticancer Potential

Quinoline-based compounds have drawn attention as potential anticancer agents. Methyl 7-bromo-2-chloroquinoline-3-carboxylate may inhibit cancer cell growth, induce apoptosis, or interfere with specific signaling pathways. Researchers explore its role in cancer therapy and drug development .

Tyrosine Kinase Inhibition

Tyrosine kinases play a critical role in cell signaling and cancer progression. Some quinoline derivatives, including our compound, act as tyrosine kinase inhibitors. These molecules interfere with abnormal kinase activity, potentially leading to targeted cancer therapies .

DNA Gyrase Inhibition

DNA gyrase is essential for DNA replication and repair. Inhibiting this enzyme can disrupt bacterial growth. Methyl 7-bromo-2-chloroquinoline-3-carboxylate has been investigated as a DNA gyrase inhibitor, particularly against Mycobacterium tuberculosis. Such compounds could contribute to novel tuberculosis treatments .

特性

IUPAC Name |

methyl 7-bromo-2-chloroquinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

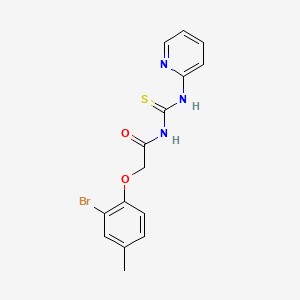

InChI=1S/C11H7BrClNO2/c1-16-11(15)8-4-6-2-3-7(12)5-9(6)14-10(8)13/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVYDBFWLRSNUTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=C2C=C(C=CC2=C1)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2428615.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2428627.png)

![N-(3,5-dimethoxyphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2428628.png)

![N-(3,4-dimethoxyphenethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2428629.png)

![N-(2-methoxyphenyl)-2,4-dioxo-3-phenethyl-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B2428635.png)

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(3-methylphenoxy)acetamide](/img/structure/B2428636.png)